Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-

Description

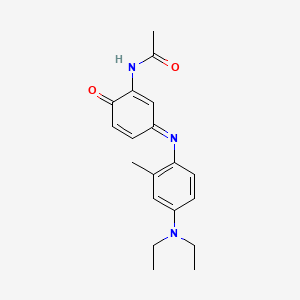

Chemical Identity and Structure The compound Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- (CAS: 96141-86-5) is a complex aromatic amide with the molecular formula C₁₉H₂₃N₃O₂ and a molecular weight of 325.412 g/mol . Its structure features:

- A cyclohexadienone ring system with an oxo group at position 4.

- An imino group linking the cyclohexadienone to a 4-(diethylamino)-2-methylphenyl substituent.

- An acetamide moiety at position 3 of the cyclohexadienone.

Properties

CAS No. |

96141-86-5 |

|---|---|

Molecular Formula |

C19H23N3O2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-[3-[4-(diethylamino)-2-methylphenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide |

InChI |

InChI=1S/C19H23N3O2/c1-5-22(6-2)16-8-9-17(13(3)11-16)21-15-7-10-19(24)18(12-15)20-14(4)23/h7-12H,5-6H2,1-4H3,(H,20,23) |

InChI Key |

CHGIHVWOAFUQLD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acetone, anhydrous potassium carbonate, and various sodium azides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Acetamide derivatives have been studied for their antioxidant and anti-inflammatory properties. Research has shown that certain acetamide derivatives exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. For instance, studies have demonstrated that these compounds can inhibit reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Anticancer Potential

Recent investigations into the anticancer properties of acetamide derivatives have yielded promising results. The compound has been evaluated for its ability to inhibit cancer cell growth in various cancer lines. For example, a study reported that acetamide derivatives displayed notable percent growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, suggesting their potential as anticancer agents .

Synthesis and Mechanism of Action

The synthesis of acetamide derivatives typically involves the reaction of specific amines with acetic acid derivatives under controlled conditions. The mechanism often involves the formation of imine intermediates, which can subsequently undergo further reactions to yield the desired products.

In vitro studies have indicated that these compounds may exert their effects through multiple pathways:

- Inhibition of key enzymes involved in cancer progression.

- Modulation of cellular signaling pathways related to inflammation and oxidative stress.

Case Studies

- Antioxidant Activity Study : A series of acetamide derivatives were synthesized and tested for their antioxidant capabilities using the ABTS radical scavenging assay. Results indicated that compounds with specific structural features exhibited enhanced activity compared to standard antioxidants .

- Anticancer Activity Assessment : A comprehensive study assessed the anticancer efficacy of acetamide derivatives against multiple cell lines. The findings revealed that certain derivatives had significant inhibitory effects on tumor cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition Studies : Some acetamide derivatives were evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These studies demonstrated varying degrees of inhibition, suggesting potential applications in treating conditions like diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(3-((4-(DIETHYLAMINO)-2-METHYLPHENYL)IMINO)-6-OXO-1,4-CYCLOHEXADIEN-1-YL)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Compound A : Acetamide, N-[5-chloro-3-[[4-(diethylamino)-2-methylphenyl]imino]-4-methyl-6-oxo-1,4-cyclohexadien-1-yl]- (CAS: 102387-48-4)

- Molecular Formula : C₂₀H₂₄ClN₃O₂.

- Key Differences: Addition of a chloro substituent at position 5 and a methyl group at position 4 of the cyclohexadienone ring .

- Impact : Increased molecular weight (359.89 g/mol) and altered LogP due to enhanced hydrophobicity from the chloro group.

Compound B : Acetamide, N-[3-[[4-(dimethylamino)phenyl]imino]-6-oxo-1,4-cyclohexadien-1-yl]-

Functional Group Variants

Compound C : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Molecular Formula : C₂₁H₁₈ClN₄O₂.

- Key Features: Incorporates a triazole ring and naphthyloxy group instead of the cyclohexadienone system .

- Properties : Higher molecular weight (393.85 g/mol) and distinct IR peaks (e.g., 1678 cm⁻¹ for C=O, 785 cm⁻¹ for C-Cl) .

Compound D : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Comparative Data Table

*Estimated based on structural modifications.

Key Research Findings

Chromatographic Behavior

- The target compound’s low silanol activity on Newcrom R1 columns makes it suitable for high-resolution separations, unlike Compound C, which may require different mobile phases due to its triazole and naphthyl groups .

Pharmacological Relevance

Biological Activity

Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-, commonly referred to by its CAS number 102387-48-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H24ClN3O2 |

| Molecular Weight | 373.88 g/mol |

| Density | 1.11 ± 0.1 g/cm³ |

| Boiling Point | 537.2 ± 50.0 °C |

| Melting Point | Not Available |

Research indicates that acetamides can exhibit various biological activities, primarily through their interactions with cellular pathways. The specific compound under review has been investigated for its potential role as a Heme Oxygenase-1 (HO-1) inhibitor . HO-1 is implicated in various pathological conditions, including cancer and inflammation.

-

Anticancer Properties :

- In vitro studies have demonstrated that certain acetamide derivatives show significant cytotoxic effects against various cancer cell lines, particularly glioblastoma (U87MG), prostate (DU145), and lung (A549) cancer cells. For instance, a study highlighted the anticancer activity of a structurally similar compound, which inhibited cell proliferation and induced apoptosis in U87MG cells .

- Hepatotoxicity :

- Embryotoxicity :

Case Studies

Several studies have focused on the biological effects of acetamides:

- Study on HO-1 Inhibition : A recent investigation into novel acetamide-based compounds revealed that specific derivatives displayed potent inhibition of HO-1 activity with IC50 values indicating effective concentrations for therapeutic use against certain cancers .

- Toxicological Assessment : Research assessing the toxicological profile of acetamides indicated that while they are generally non-mutagenic, they can exhibit significant liver toxicity at elevated doses. Monitoring exposure levels is critical for safety assessments .

Q & A

Basic: How can researchers optimize the synthesis of this acetamide derivative using statistical experimental design?

Methodological Answer:

To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. For example:

- Use central composite design to identify critical variables.

- Apply response surface methodology to model interactions between parameters .

- Validate predictions with iterative experiments, minimizing trial-and-error approaches.

Example Table (Hypothetical Data):

| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Reaction Temp (°C) | 60–100 | 85 | +22% |

| Catalyst (mol%) | 1–5 | 3.5 | +15% |

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : Confirm the imino (-NH-) and carbonyl (C=O) groups via H (δ 8.2–9.0 ppm for imino protons) and C (δ 160–180 ppm for carbonyl carbons).

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm) .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish regioisomers.

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

Leverage quantum chemical calculations (e.g., DFT) to:

- Map potential energy surfaces for reaction pathways.

- Simulate intermediates and transition states, focusing on the conjugated cyclohexadienyl system.

- Integrate molecular dynamics (MD) to assess solvent effects on reaction kinetics .

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate activation energies for proposed mechanisms.

Validate with experimental kinetic data.

Advanced: How can molecular docking studies elucidate the biological activity of this acetamide derivative?

Methodological Answer:

- Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors).

- Focus on the diethylamino and methylphenyl groups, which may enhance binding affinity via hydrophobic interactions or hydrogen bonding.

- Compare docking scores with structurally similar compounds (e.g., acetamide derivatives with known bioactivity) to infer structure-activity relationships (SAR) .

Example Table (Hypothetical Docking Results):

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Kinase X | -9.2 | H-bond (imino), π-π stacking |

| Receptor Y | -8.5 | Hydrophobic pocket (methylphenyl) |

Advanced: How should researchers resolve contradictions between experimental and computational data?

Methodological Answer:

Adopt an iterative feedback loop :

Re-examine computational assumptions (e.g., solvent models, protonation states).

Validate simulations with advanced experimental techniques (e.g., in situ FTIR for intermediate detection).

Use Bayesian optimization to refine parameter spaces and reduce uncertainty .

Case Study:

If DFT predicts a reaction barrier inconsistent with observed kinetics, re-evaluate the transition state geometry or include explicit solvent molecules in simulations.

Basic: What strategies ensure stability during storage and handling of this compound?

Methodological Answer:

- Conduct accelerated stability studies under varied conditions (pH, temperature, light).

- Store in inert atmospheres (argon) at -20°C to prevent oxidation of the cyclohexadienyl moiety.

- Monitor degradation via HPLC, noting sensitivity to moisture (common for imino derivatives) .

Advanced: How can researchers design derivatives to enhance the compound’s photophysical properties?

Methodological Answer:

- Modify the diethylamino group to tune electron-donating capacity, impacting charge-transfer transitions.

- Introduce substituents (e.g., halogens) to the phenyl ring to alter conjugation and absorbance maxima.

- Use TD-DFT calculations to predict UV-Vis spectra and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.